

Navigating the Spectroscopic Landscape of 2-Vinylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Vinylphenylboronic acid

Cat. No.: B1303790

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An In-depth Analysis of ^1H and ^{13}C NMR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-vinylphenylboronic acid**, a versatile building block in organic synthesis and drug discovery. Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document presents a carefully curated compilation of predicted and experimentally derived data from analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed understanding of the spectral characteristics of this compound.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for **2-vinylphenylboronic acid**. These values are based on the analysis of related structures, such as 4-vinylphenylboronic acid and other ortho-substituted phenylboronic acids, as well as established NMR prediction methodologies. The numbering convention used for proton and carbon assignments is illustrated in the molecular structure diagram below.

Table 1: ^1H NMR Data for **2-Vinylphenylboronic Acid** (Predicted)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.6 - 7.8	dd	JH3-H4 \approx 7.5, JH3-H5 \approx 1.5
H-4	~7.3 - 7.5	m	
H-5	~7.3 - 7.5	m	
H-6	~7.5 - 7.7	d	JH6-H5 \approx 7.5
H-7	~6.8 - 7.0	dd	JH7-H8a \approx 17.5, JH7-H8b \approx 11.0
H-8a (trans)	~5.7 - 5.9	d	JH8a-H7 \approx 17.5
H-8b (cis)	~5.3 - 5.5	d	JH8b-H7 \approx 11.0
B(OH) ₂	~5.0 - 6.0	br s	

Note: The chemical shift of the boronic acid protons is highly dependent on concentration, solvent, and water content, and the signal is often broad.

Table 2: ¹³C NMR Data for **2-Vinylphenylboronic Acid** (Predicted)

Carbon	Chemical Shift (δ , ppm)
C-1	~133 - 136 (broad)
C-2	~140 - 143
C-3	~130 - 132
C-4	~128 - 130
C-5	~127 - 129
C-6	~135 - 137
C-7	~136 - 138
C-8	~116 - 118

Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

A standardized experimental protocol for acquiring high-quality NMR spectra of **2-vinylphenylboronic acid** is crucial for accurate structural elucidation and purity assessment. The following provides a general methodology.

2.1 Sample Preparation

A significant challenge in obtaining clean NMR spectra for arylboronic acids is their tendency to form cyclic anhydrides (boroxines) through dehydration. This can lead to complex and poorly resolved spectra. To mitigate this, the following sample preparation techniques are recommended:

- **Dissolution in Deuterated Methanol (CD₃OD) or Water (D₂O):** These protic solvents can effectively break up the boroxine trimers, resulting in sharper and more interpretable spectra. The B(OH)₂ proton signals will typically exchange with the solvent and may not be observed.
- **Use of a Co-solvent:** A mixture of a common deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with a small amount of D₂O can also help to break down oligomeric species.
- **Sample Concentration:** Prepare a solution with a concentration of 5-10 mg of **2-vinylphenylboronic acid** in 0.5-0.7 mL of the chosen deuterated solvent.

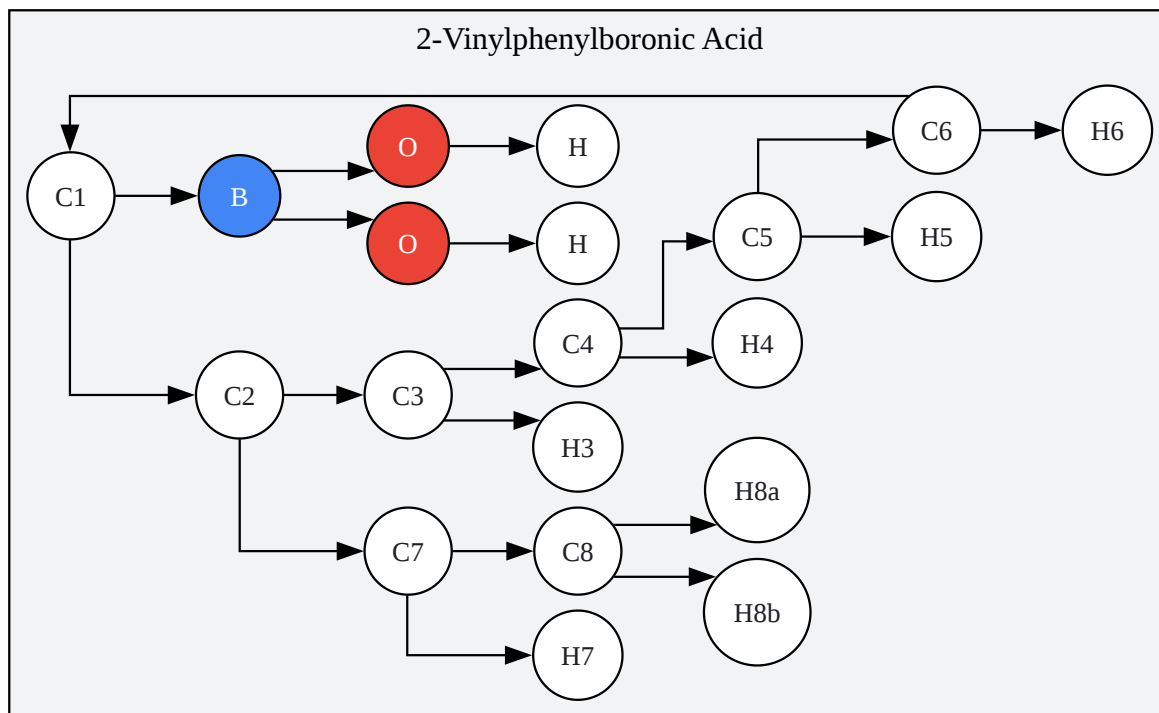
2.2 NMR Data Acquisition

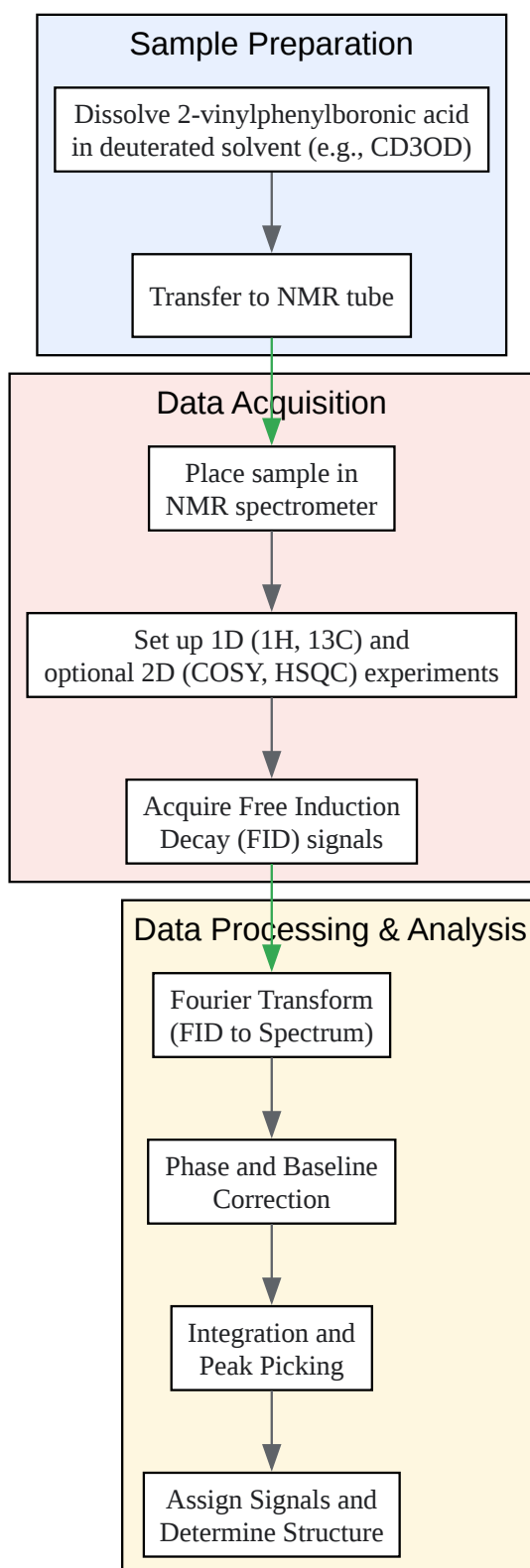
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **¹H NMR:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

- Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - The solvent signal can be used as an internal reference (e.g., CDCl_3 at δ 77.16 ppm, DMSO-d_6 at δ 39.52 ppm).
- Two-Dimensional (2D) NMR:
 - To aid in the definitive assignment of proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ^1H - ^1H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ^1H - ^{13}C correlations.

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for NMR data acquisition and analysis.





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